molecular formula C12H15F2N B1421459 [1-(2,6-Difluorophenyl)cyclopentyl]methanamine CAS No. 1235439-03-8

[1-(2,6-Difluorophenyl)cyclopentyl]methanamine

Cat. No. B1421459
M. Wt: 211.25 g/mol
InChI Key: OPMVQGTXUIMFNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluorophenyl)cyclopentyl]methanamine, commonly known as 1-(2,6-DFP)CPM, is a cyclic amine compound used in scientific research and lab experiments. It is a heterocyclic compound containing a five-membered ring with one nitrogen atom and two fluorine atoms. 1-(2,6-DFP)CPM is a versatile compound that has a number of applications in research and laboratory settings, including its use as a reagent in chemical synthesis, as a ligand in coordination chemistry, and as a model compound for studying the mechanism of action of drugs.

Scientific Research Applications

  • Chemical Synthesis and Catalytic Applications :

    • Şemistan Karabuğa et al. (2015) synthesized (4-Phenylquinazolin-2-yl)methanamine, a derivative structurally similar to the compound , and explored its use in transfer hydrogenation reactions with excellent conversion rates.
    • Zhai Zhi-we (2014) reported on the synthesis of a novel 1,3-Dithiolane compound incorporating a methanamine group, highlighting the diverse synthetic applications of such compounds.
    • Haipin Zhou et al. (2013) developed an efficient synthesis method for 2,3-dihydro-1H-indene-1-methanamines, showcasing the utility of methanamines in synthesizing complex organic structures.
  • Biological Activity and Pharmacological Potential :

    • B. Károlyi et al. (2012) investigated novel mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, revealing their potential in vitro antitumor activity against various human cancer cell lines.
    • S. Mbugua et al. (2020) synthesized new palladium and platinum complexes using methanamine-based ligands and evaluated their anticancer activity, demonstrating the biological relevance of methanamine derivatives.
    • S. Pandey & R. Srivastava (2011) synthesized a series of novel schiff bases of 3-aminomethyl pyridine, showing potential as anticonvulsant agents.

properties

IUPAC Name

[1-(2,6-difluorophenyl)cyclopentyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMVQGTXUIMFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(2,6-Difluorophenyl)cyclopentyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,6-Difluorophenyl)cyclopentyl]methanamine
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[1-(2,6-Difluorophenyl)cyclopentyl]methanamine
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[1-(2,6-Difluorophenyl)cyclopentyl]methanamine
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[1-(2,6-Difluorophenyl)cyclopentyl]methanamine
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[1-(2,6-Difluorophenyl)cyclopentyl]methanamine

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